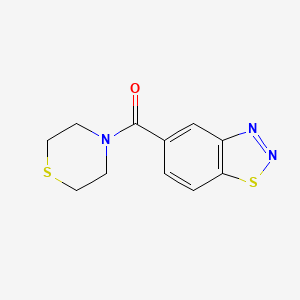

5-(4-thiomorpholinylcarbonyl)-1,2,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Organization in Liposome Systems

Dipalmitoylphosphatidylcholine (DPPC) liposome systems incorporating compounds from the 1,3,4-thiadiazole group, specifically 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C7), were studied to understand their spectroscopic properties and molecular organization. Fluorescence measurements indicated multiple emission bands, correlating with changes in DPPC's phase transition. The study found that compounds with longer alkyl substituents interacted with both the lipid polar head region and the lipid hydrocarbon chains, while those with shorter substituents showed stronger interactions with the membrane's polar region. These interactions and the resulting fluorescence effects were tied to molecular aggregation phenomena, which are significant for understanding the compounds' behavior in biologically relevant samples (Kluczyk et al., 2016).

Donor-Acceptor Polymers for Solar Cells

A study on donor-acceptor low band gap polymers for bulk heterojunction (BHJ) photovoltaics utilized 4,7-Di(thiophen-2-yl)benzothiadiazole (DTBT) to investigate the effect of positioning alkyl chains on the properties of polymers. The research explored various modified DTBT units with alkyl side chains, revealing that their placement significantly affected the polymers' solubility and efficiency. This systematic study contributes to the optimization of photovoltaic materials for enhanced solar energy conversion (Zhou et al., 2010).

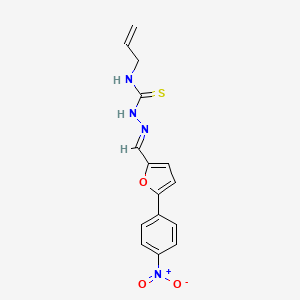

Antiproliferative and Antimicrobial Properties of Schiff Bases

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and evaluated for their DNA protective abilities and antimicrobial activities. Compounds demonstrated significant biological properties, including high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria. These findings highlight the potential of such compounds in developing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Angiotensin II Receptor Antagonistic Activities

The synthesis and evaluation of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres were described, focusing on their angiotensin II (AII) receptor antagonistic activities. The study presented compounds with significant in vitro and in vivo activities, highlighting the potential of these derivatives as nonpeptide AII receptor antagonists (Kohara et al., 1996).

Future Directions

properties

IUPAC Name |

1,2,3-benzothiadiazol-5-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c15-11(14-3-5-16-6-4-14)8-1-2-10-9(7-8)12-13-17-10/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUPVDWYEWQQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)